molecular formula C15H21N3O2 B2507118 N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide CAS No. 1394720-20-7

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide

Katalognummer B2507118
CAS-Nummer: 1394720-20-7
Molekulargewicht: 275.352
InChI-Schlüssel: CUURESOBVXOTIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that targets the MDM2-p53 interaction. It has been extensively studied for its potential use in cancer therapy due to its ability to reactivate the tumor suppressor protein p53.

Wirkmechanismus

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide inhibits the interaction between MDM2 and p53, which leads to the stabilization and activation of p53. This results in the induction of cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been shown to induce autophagy in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been shown to have potent anticancer activity in various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been shown to induce autophagy in cancer cells, which may contribute to its anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide is its potent anticancer activity. It has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. However, one of the limitations of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide is its poor solubility in water, which may limit its use in in vivo studies.

Zukünftige Richtungen

There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide. One direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another direction is the investigation of the combination of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide with other anticancer agents to enhance its efficacy. Furthermore, the study of the pharmacokinetics and pharmacodynamics of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide in animal models and clinical trials will be important for its potential use in cancer therapy.

Synthesemethoden

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide involves several steps. The first step is the reaction of 2-chloro-N-methoxy-N-methylacetamide with potassium cyanide to form N-(1-cyano-2-methoxy-1-methylethyl)acetamide. The second step is the reaction of N-(1-cyano-2-methoxy-1-methylethyl)acetamide with 3-(dimethylamino)methylbenzaldehyde to form N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been extensively studied for its potential use in cancer therapy. It targets the MDM2-p53 interaction, which is a critical pathway for regulating the cell cycle and preventing the development of cancer. Inhibition of this pathway leads to the reactivation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells. N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors.

Eigenschaften

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-3-[(dimethylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(10-16,11-20-4)17-14(19)13-7-5-6-12(8-13)9-18(2)3/h5-8H,9,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURESOBVXOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CC=CC(=C1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.